molecular formula C16H15F3O B1672750 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone CAS No. 1071001-09-6

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

Cat. No.: B1672750
CAS No.: 1071001-09-6
M. Wt: 280.28 g/mol
InChI Key: VCWWTQMRNJSJGC-UHFFFAOYSA-N
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Description

FKGK 18, formally known as 1,1,1-trifluoro-6-(2-naphthalenyl)-2-hexanone, is a fluoroketone-based compound. It is a selective inhibitor of group VIA calcium-independent phospholipase A2 (GVIA iPLA2).

Mechanism of Action

Target of Action

FKGK18, also known as “1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone”, primarily targets the enzyme group VIA calcium-independent phospholipase A2 (iPLA2β) . This enzyme plays a crucial role in various biological processes and has been implicated in neurodegenerative, skeletal and vascular smooth muscle disorders, bone formation, and cardiac arrhythmias .

Mode of Action

FKGK18 inhibits iPLA2β with a significantly higher potency (100-fold) than iPLA2γ . The inhibition of iPLA2β by FKGK18 is reversible, which distinguishes it from other inhibitors like bromoenol lactone (BEL) that promote irreversible inhibition .

Biochemical Pathways

FKGK18 affects several biochemical pathways by inhibiting the activation of iPLA2β. This inhibition results in a decrease in glucose-stimulated insulin secretion and arachidonic acid hydrolysis, as reflected by PGE2 release from human islets . It also suppresses ER stress-induced neutral sphingomyelinase 2 expression and ER stress-induced beta-cell apoptosis .

Pharmacokinetics

Its reversible inhibition of ipla2β suggests that it may have favorable pharmacokinetic properties for in vivo use .

Result of Action

The inhibition of iPLA2β by FKGK18 leads to several molecular and cellular effects. It reduces glucose-stimulated insulin secretion and arachidonic acid hydrolysis, thereby decreasing PGE2 release from human islets . It also inhibits ER stress-induced neutral sphingomyelinase 2 expression and ER stress-induced beta-cell apoptosis .

Preparation Methods

FKGK 18 is synthesized through a series of chemical reactions involving fluoroketone intermediatesThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for FKGK 18 are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

FKGK 18 undergoes several types of chemical reactions, including:

    Oxidation: FKGK 18 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: FKGK 18 can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

FKGK 18 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the inhibition of phospholipase A2 enzymes, which play a crucial role in lipid metabolism.

    Biology: FKGK 18 is employed in research to understand the role of phospholipase A2 in various biological processes, including cell signaling and membrane dynamics.

    Medicine: The compound has potential therapeutic applications in preventing beta-cell apoptosis, which is a key factor in the development of diabetes. .

    Industry: FKGK 18 can be used in the development of new pharmaceuticals targeting phospholipase A2-related pathways

Comparison with Similar Compounds

FKGK 18 is similar to other phospholipase A2 inhibitors, such as bromoenol lactone (BEL). FKGK 18 has several advantages over BEL:

Other similar compounds include:

  • Bromoenol lactone (BEL)
  • Methyl arachidonyl fluorophosphonate (MAFP)
  • Pyrrophenone

These compounds also inhibit phospholipase A2 enzymes but differ in their selectivity, potency, and stability .

Properties

IUPAC Name

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWTQMRNJSJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of FKGK18?

A1: FKGK18 acts as a potent and selective inhibitor of iPLA2β []. While its exact binding mechanism is not fully elucidated, it is suggested to be a reversible inhibitor, contrasting with the irreversible inhibition exhibited by bromoenol lactone (BEL), another iPLA2β inhibitor [].

Q2: What are the downstream effects of iPLA2β inhibition by FKGK18?

A2: FKGK18, by inhibiting iPLA2β, can modulate various cellular processes. In pancreatic β-cells, it has been shown to inhibit glucose-stimulated insulin secretion, arachidonic acid hydrolysis (as evidenced by reduced PGE2 release from human islets), ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced β-cell apoptosis []. In the context of the immune system, FKGK18 has demonstrated the ability to reduce insulitis and the incidence of diabetes in NOD mice, likely by modulating immune cell responses [, ]. This is supported by observations that FKGK18 can reduce TNF-α production from CD4+ T cells and antibody production from B cells [, ].

Q3: How does the structure of FKGK18 contribute to its potency and selectivity for iPLA2β?

A3: Research indicates that the presence of a naphthyl group in the FKGK18 structure is crucial for its potent inhibition of iPLA2β []. Modifications incorporating a naphthyl group, particularly 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one (FKGK18), resulted in significantly increased potency compared to other tested fluoroketones []. This suggests a specific interaction between the naphthyl group and the active site of iPLA2β, contributing to its high inhibitory activity.

Q4: Has FKGK18 been investigated for its effects on platelet activation?

A4: Yes, recent studies have explored the role of FKGK18 in platelet activation. Research indicates that FKGK18 inhibits both aggregation and secretion in human and FcγRIIA transgenic mouse platelets when stimulated by agonists of FcγRIIA or GPVI []. Specifically, FKGK18 significantly reduced aggregation, dense granule secretion (including ATP release), and alpha granule secretion []. These findings suggest that iPLA2β, the target of FKGK18, plays a role in platelet activation pathways.

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